molecular formula C13H10 B1339924 1-(Prop-2-yn-1-yl)naphthalene CAS No. 20009-31-8

1-(Prop-2-yn-1-yl)naphthalene

Cat. No.: B1339924
CAS No.: 20009-31-8
M. Wt: 166.22 g/mol
InChI Key: BLKFTGZCXNIAHO-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, where a prop-2-yn-1-yl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)naphthalene can be synthesized through a high-temperature chemical microreactor under combustion-like conditions. The synthesis involves the reaction of the 2-naphthyl radical (C10H7) with allene (C3H4) and methylacetylene (C3H4) at elevated temperatures (around 1300 ± 35 K). The reaction proceeds through the initial addition of the 2-naphthyl radical to the π-electron density of the allene and methylacetylene reactants, followed by isomerization and termination via atomic hydrogen losses .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar high-temperature reactions and the use of specialized chemical reactors to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include naphthalene derivatives with oxidized side chains.

    Reduction: Products include naphthalene derivatives with reduced alkyne groups.

    Substitution: Products include halogenated naphthalene derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.

    Biology: The compound can be used in studies involving the interaction of PAHs with biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-(Prop-2-yn-1-yl)naphthalene
  • 2-(Prop-1-yn-1-yl)naphthalene
  • 2-(Propa-1,2-dien-1-yl)naphthalene

Uniqueness: 1-(Prop-2-yn-1-yl)naphthalene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds

Properties

IUPAC Name

1-prop-2-ynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFTGZCXNIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558041
Record name 1-(Prop-2-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20009-31-8
Record name 1-(Prop-2-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Prop-2-yn-1-yl)naphthalene
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1-(Prop-2-yn-1-yl)naphthalene
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Reactant of Route 6
1-(Prop-2-yn-1-yl)naphthalene

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